molecular formula C12H9BrN2O2S B5620615 N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide CAS No. 82366-72-1

N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5620615
CAS No.: 82366-72-1
M. Wt: 325.18 g/mol
InChI Key: LEONNXBPSHVMEM-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a bromophenyl group, and a carbamothioyl moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding the desired compound in excellent yields of 94% . The reaction conditions typically involve the use of a palladium catalyst and a base such as potassium phosphate to facilitate the arylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Potassium Phosphate: Acts as a base in arylation reactions.

    Triethylamine: Used as a base in the initial synthesis step.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Comparison with Similar Compounds

N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-8-3-5-9(6-4-8)14-12(18)15-11(16)10-2-1-7-17-10/h1-7H,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEONNXBPSHVMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353328
Record name ST50979739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82366-72-1
Record name ST50979739
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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